2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone
Description
哌啶环系统
苯氧基-乙酮单元
Properties
CAS No. |
6415-44-7 |
|---|---|
Molecular Formula |
C40H42N4O4 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
2-[4-[[4-[4-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C40H42N4O4/c45-39(43-23-3-1-4-24-43)29-47-37-19-7-31(8-20-37)27-41-35-15-11-33(12-16-35)34-13-17-36(18-14-34)42-28-32-9-21-38(22-10-32)48-30-40(46)44-25-5-2-6-26-44/h7-22,27-28H,1-6,23-26,29-30H2 |
InChI Key |
YBIIJXUNLZIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)OCC(=O)N6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the piperidine moiety: This step involves the reaction of the biphenyl intermediate with piperidine under basic conditions.
Formation of the oxo-ethoxy linkage: This step involves the reaction of the piperidine-substituted biphenyl with an appropriate oxo-ethoxy reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield a lactam, while reduction of the oxo-ethoxy linkage could yield an alcohol.
Scientific Research Applications
Melanocortin Receptor Agonism
Research indicates that compounds similar to this one may act as agonists for melanocortin receptors, particularly the melanocortin receptor 4 (MCR4). These receptors are implicated in several physiological processes, including appetite regulation and energy homeostasis. The activation of MCR4 has been associated with potential treatments for obesity, sexual dysfunctions, and metabolic disorders, making this compound a candidate for further investigation in these areas .
Anticancer Properties
The phenolic and piperidine moieties in the compound's structure may contribute to its anticancer potential. Compounds that exhibit similar structural characteristics have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies focusing on derivatives of piperidine have reported their effectiveness against various cancer types, suggesting that this compound could be explored for similar applications .
Neuroprotective Effects
Given the presence of piperidine rings, there is a hypothesis that this compound might exhibit neuroprotective effects. Research into piperidinyl derivatives has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of neurotransmitter systems through receptor interactions could offer therapeutic avenues for cognitive enhancement and memory preservation .
Case Study: MCR4 Agonists
A study published in a patent document highlights the use of piperidinoyl compounds as selective MCR4 agonists, demonstrating their efficacy in treating conditions like obesity and sexual dysfunctions. The findings suggest that these compounds can reduce appetite and enhance metabolic rates, making them valuable for weight management therapies .
Case Study: Anticancer Activity
In a comparative analysis of piperidine derivatives, researchers found that certain compounds significantly inhibited the proliferation of cancer cell lines. These studies utilized various assays to evaluate cell viability and apoptosis rates, providing evidence that similar structures to the target compound possess anticancer properties .
Data Tables
| Application Area | Potential Effects | Related Compounds |
|---|---|---|
| Melanocortin Receptor Agonism | Appetite suppression, metabolic regulation | MCR4 agonists |
| Anticancer Properties | Tumor growth inhibition, apoptosis induction | Piperidine derivatives |
| Neuroprotective Effects | Cognitive enhancement, memory preservation | Piperidinyl compounds |
Mechanism of Action
The mechanism by which 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- NMR Shifts: Regions of chemical shift divergence (e.g., positions 29–36 and 39–44 in related compounds) indicate differences in electronic environments due to substituents .
- MS/MS Cosine Scores: Molecular networking via MS/MS fragmentation (cosine score >0.7) suggests that the target compound clusters with piperidine derivatives containing aromatic ethers or imine groups .
Thermal Stability and Solubility:
Piperidine-based compounds often exhibit moderate solubility in polar solvents due to their rigid aromatic systems. For example, sulfone-containing analogs (e.g., BAPS-derived polyurethanes in ) demonstrate enhanced thermal stability, which may parallel the target compound’s behavior under physiological conditions.
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity profiles () reveals that structurally similar compounds often share modes of action. For instance:
- Piperidine-pyrimidine hybrids () show activity against kinases due to their ATP-binding site compatibility.
- Methoxybenzoyl derivatives () correlate with cytochrome P450 modulation.
The target compound’s imino-methylidene groups may enhance π-π stacking with aromatic residues in binding pockets, while the phenoxy linker could improve membrane permeability compared to bulkier analogs .
Structure-Activity Relationship (SAR) Insights
Critical substituents influencing activity include:
Biological Activity
The compound 2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine backbone and multiple aromatic rings, which are characteristic of many biologically active compounds. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and cellular signaling pathways.
Key Mechanisms:
- Telomerase Inhibition : Similar compounds have shown significant inhibitory activity against telomerase, an enzyme often upregulated in cancer cells, allowing them to replicate indefinitely. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Protein Interaction : The compound may act as an inhibitor of specific protein kinases and phosphatases, affecting signaling pathways crucial for cell growth and survival .
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. For instance, studies on related derivatives have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.33 to 7.10 µM against various cancer cell lines, including cervical, ovarian, and breast cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A33 | <1 | MGC-803 |
| 2-Piperidinone Derivative | 0.50 | MCF-7 |
| 4-(Substituted Phenyl) | 0.95 | A2780 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl rings significantly affect the biological activity of the compound. The presence of electron-donating or withdrawing groups alters binding affinity and efficacy against target proteins.
Case Studies
Several studies have investigated the effects of similar compounds on cancer cell lines:
- Study on Telomerase Inhibitors : A study synthesized several derivatives based on the piperidine structure and evaluated their telomerase inhibitory activity. Compounds with specific substitutions showed enhanced potency compared to standard inhibitors like staurosporine .
- Flow Cytometry Analysis : Flow cytometric analysis revealed that certain derivatives could induce apoptosis in a concentration-dependent manner, confirming their potential as therapeutic agents against cancer .
Q & A
Q. What are the key functional groups in this compound, and how do they influence its pharmacological potential?
Answer: The compound features:
- Piperidine rings : Modulate biological activity by interacting with enzymes or receptors (common in drug scaffolds) .
- Phenoxy groups : Enhance lipophilicity and influence binding affinity to hydrophobic targets .
- Imino and methylideneamino groups : Enable structural flexibility and participation in hydrogen bonding or Schiff base formation .
- Oxo groups : Contribute to electrophilic reactivity, potentially enabling covalent interactions with biological targets .
Methodological Insight : Use NMR spectroscopy to confirm imino group tautomerism and X-ray crystallography to resolve spatial arrangements of piperidine and phenyl moieties .
Q. What synthetic strategies are recommended for this compound, and how can reaction yields be optimized?
Answer: Synthetic Routes :
Stepwise coupling : Start with phenoxy-ethylpiperidine intermediates, followed by imine formation via condensation reactions .
Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield piperidine nitrogens during reactive steps .
Catalytic optimization : Employ palladium catalysts for cross-coupling aryl-aryl bonds .
Q. Yield Optimization :
- Monitor reactions with thin-layer chromatography (TLC) and HPLC for intermediate purity .
- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for phase separation) to reduce byproducts .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., varying IC50 values) be systematically addressed?
Answer: Root Causes :
Q. Resolution Strategies :
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?
Answer: Recommended Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potentials of piperidine and phenyl rings to identify binding hotspots .
- Molecular Dynamics (MD) Simulations : Model flexibility of imino linkages to assess conformational adaptability in receptor pockets .
Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data to quantify binding kinetics .
Q. How can researchers mitigate stability issues during storage or experimental use?
Answer: Stability Risks :
Q. Mitigation Strategies :
Q. What analytical techniques are critical for characterizing impurities in synthesized batches?
Answer: Key Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Identify trace byproducts from incomplete coupling or oxidation .
- 2D-NMR (e.g., COSY, HSQC) : Resolve overlapping signals from regioisomers or diastereomers .
- Elemental Analysis : Verify stoichiometry of nitrogen and oxygen atoms to confirm purity .
Q. How can the compound’s pharmacokinetic profile be improved without compromising activity?
Answer: Approaches :
- Prodrug modification : Mask oxo groups as esters to enhance membrane permeability, with enzymatic cleavage in vivo .
- PEGylation : Attach polyethylene glycol (PEG) to phenoxy termini to prolong half-life .
Validation : Assess modified analogs using Caco-2 cell monolayers for permeability and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
